molecular formula C44H54O17 B115161 Dutomycin CAS No. 146663-67-4

Dutomycin

Cat. No.: B115161
CAS No.: 146663-67-4
M. Wt: 854.9 g/mol
InChI Key: ZYPYHMZLLIDAAL-WNMWLNICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dutomycin is an anthracycline antibiotic of formula C44H54O17 isolated from Streptomyces species. It directly binds to the human serine protease inhibitor B6 (SERPINB6), inducing autophagy and apoptosis. It has a role as a bacterial metabolite, an autophagy inducer, an apoptosis inducer and an antineoplastic agent. It is an anthracycline antibiotic, a tertiary alpha-hydroxy ketone, a member of phenols, an ether, a member of 1,4-benzoquinones, a disaccharide derivative, an enol, an enoate ester, a carbopolycyclic compound and a carbohydrate-containing antibiotic.
This compound is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antiproliferative Activity and Interaction with DNA

Dutomycin, an anthracycline natural product, demonstrates significant antiproliferative activity. It works by blocking cells in the S phase, inhibiting cell growth more effectively compared to its derivatives. This compound exhibits a higher binding affinity to DNA, particularly due to the critical role of its 12-methyl group. This interaction impairs DNA replication, enhancing its antitumor activity (Xu et al., 2022).

Antibacterial Properties and Biosynthetic Tailoring

This compound displays potent antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus. Its biosynthetic gene cluster has been studied, revealing insights into the roles of specific enzymes in its production. The antibacterial efficacy of this compound can be enhanced through biosynthetic structural modification, as seen with some of its analogues (Sun et al., 2016).

Autophagy and Apoptosis Induction in Cancer Cells

This compound has been identified as an autophagy enhancer that can lead to apoptosis in cancer cells. It targets the serine protease inhibitor SERPINB6, activating intracellular serine proteases and inducing autophagy. This process eventually leads to cell death, demonstrating this compound's potential as an anticancer agent (Jang et al., 2021).

Insights into Molecular Mechanisms and Structural Analysis

The biosynthesis and structural analysis of this compound reveal its complex mechanism of action. One study explored the enzymatic formation of lysinoalanine in duramycin, a related compound, which provides insights into the structural intricacies of these types of compounds. Such analyses are crucial for understanding how these compounds interact with biological targets and their potential applications in therapeutic settings (An et al., 2018).

Radiosensitization in Cancer Therapy

In cancer therapy, this compound has shown potential as a radiosensitizer. It enhances the radiosensitivity of liver cancer cells by increasing the generation of reactive oxygen species. This property of this compound could be leveraged to improve the efficacy of radiation therapy in treating certain types of cancer (Yang et al., 2021).

Properties

CAS No.

146663-67-4

Molecular Formula

C44H54O17

Molecular Weight

854.9 g/mol

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate

InChI

InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1

InChI Key

ZYPYHMZLLIDAAL-WNMWLNICSA-N

Isomeric SMILES

CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Canonical SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Synonyms

dutomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutomycin
Reactant of Route 2
Reactant of Route 2
Dutomycin
Reactant of Route 3
Dutomycin
Reactant of Route 4
Dutomycin
Reactant of Route 5
Dutomycin
Reactant of Route 6
Dutomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.